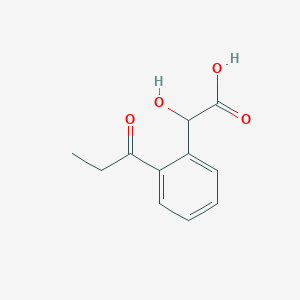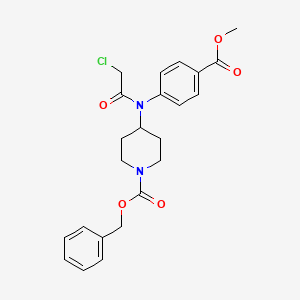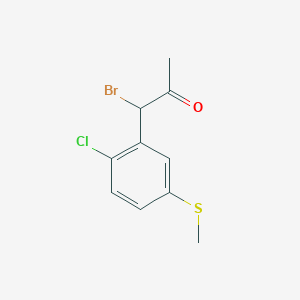![molecular formula C8H9BN2O2 B14050348 (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid is a heterocyclic compound that contains both a pyrrole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid typically involves the formation of the pyrrolo[3,2-C]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable precursor, such as a 2-bromo-5-iodopyridine derivative, under base-mediated conditions to form the pyrrolo[3,2-C]pyridine core. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using a boronic ester or boronic acid reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Dihydropyridine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins . This inhibition can lead to the modulation of various cellular processes, such as cell proliferation, migration, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyrrole and pyridine ring and have similar biological activities.
1H-Pyrrolo[2,3-b]pyridines: These derivatives are structurally related and exhibit potent activities against various biological targets.
Uniqueness
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which allows for versatile chemical modifications and applications in various fields. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H9BN2O2 |
|---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(1-methylpyrrolo[3,2-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-10-5-7(8(6)11)9(12)13/h2-5,12-13H,1H3 |
InChI-Schlüssel |
KEVBRDAIBDJTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC2=C1N(C=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)



